3-(4-phenoxyphenyl)Azetidine
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Overview
Description
3-(4-phenoxyphenyl)Azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-phenoxyphenyl)Azetidine, can be achieved through various methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors.
Radical Strain-Release Photocatalysis: This method involves the use of an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of azetidines from azabicyclo[1.1.0]butanes.
Nucleophilic Substitution and Cycloaddition: Azetidines can also be prepared by nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions.
Industrial Production Methods
Industrial production of azetidines often involves scalable methods such as cyclization and photocatalytic processes. These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenoxyphenyl)Azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-phenoxyphenyl)Azetidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-phenoxyphenyl)Azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions. This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen heterocycles commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(4-phenoxyphenyl)Azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13/h1-9,13,16H,10-11H2 |
InChI Key |
HZCKZZDQBXLLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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